molecular formula C9H10O3 B154484 2,3-Dihydro-5-methoxy-1,4-benzodioxin CAS No. 1710-55-0

2,3-Dihydro-5-methoxy-1,4-benzodioxin

Cat. No.: B154484
CAS No.: 1710-55-0
M. Wt: 166.17 g/mol
InChI Key: DLMVOXMRGJFYOC-UHFFFAOYSA-N
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Description

2,3-Dihydro-5-methoxy-1,4-benzodioxin (CAS 1710-55-0) is a chemical compound of significant interest in medicinal chemistry, serving as a versatile precursor and core scaffold for the design of novel bioactive molecules. The 1,4-benzodioxane structure is a privileged framework in drug discovery, known for its ability to interact with a variety of biological targets . This specific methoxy-substituted derivative provides a key synthetic intermediate for further functionalization, enabling the exploration of structure-activity relationships. The 1,4-benzodioxane scaffold is found in a wide range of investigational compounds and marketed drugs, highlighting its research value . Derivatives based on this core structure have been developed and studied as agonists and antagonists for various receptor subtypes, including neuronal nicotinic, α-adrenergic, and serotoninergic (5-HT) receptors . Furthermore, this scaffold is frequently employed in the design of potential chemotherapeutic and antibacterial agents, demonstrating its broad utility in pharmaceutical research . The molecular architecture of the 1,4-benzodioxane ring, where a planar benzene ring is fused with a non-planar dioxane ring, contributes to its diverse interaction capabilities with enzyme and receptor binding sites . This product is supplied with a minimum purity of 95%+ and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1710-55-0

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

5-methoxy-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C9H10O3/c1-10-7-3-2-4-8-9(7)12-6-5-11-8/h2-4H,5-6H2,1H3

InChI Key

DLMVOXMRGJFYOC-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1OCCO2

Canonical SMILES

COC1=CC=CC2=C1OCCO2

Other CAS No.

1710-55-0

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 2,3 Dihydro 5 Methoxy 1,4 Benzodioxin and Its Analogues

Reactivity of the Dihydro-1,4-benzodioxin Ring System

The 2,3-dihydro-1,4-benzodioxin, often referred to as 1,4-benzodioxane, is a heterocyclic motif recognized for its high chemical and thermal stability. nih.gov This stability makes it a valuable scaffold in various chemical applications, particularly in medicinal chemistry where it serves as a core structure for many pharmacologically active agents. nih.govmdpi.com The reactivity of the system is largely dictated by the benzene (B151609) ring, which is influenced by the fused di-ether ring. The oxygen atoms of the dioxin moiety donate electron density into the aromatic ring via resonance, thereby activating it towards electrophilic substitution reactions.

The chemical behavior of the 2,3-dihydro-5-methoxy-1,4-benzodioxin ring system is dominated by electrophilic aromatic substitution. The presence of two electron-donating groups—the fused dioxin ring and the methoxy (B1213986) substituent—enriches the benzene ring with electron density. This increased nucleophilicity makes the aromatic ring highly susceptible to attack by electrophiles. msu.edu The reaction mechanism typically involves a two-step process where the electrophile first attacks the electron-rich ring to form a resonance-stabilized carbocation intermediate, known as a benzenonium ion. msu.edu Subsequently, a proton is eliminated to restore the aromaticity of the ring, resulting in the substituted product. msu.edu

Conversely, nucleophilic aromatic substitution is generally unfavorable for this ring system. Such reactions typically require the presence of strong electron-withdrawing groups to decrease the electron density of the aromatic ring and stabilize the negatively charged Meisenheimer complex intermediate, which is not the case for this compound.

In electrophilic aromatic substitution reactions involving this compound, the position of the incoming electrophile is directed by the existing substituents. Both the methoxy group (-OCH3) and the fused ether linkage of the dioxin ring are classified as activating, ortho, para-directing groups. masterorganicchemistry.com

The methoxy group at the C-5 position strongly directs incoming electrophiles to its ortho position (C-6) and its para position (C-8). Similarly, the ether oxygens of the dioxin ring at positions C-1 and C-4 also activate the ring. The C-1 oxygen directs ortho (C-8) and para (C-6), while the C-4 oxygen directs ortho (C-5, already substituted) and para (C-7). The cumulative effect of these groups results in a significant reinforcement of activation at the C-6 and C-8 positions, making them the most probable sites for electrophilic attack. Position C-7 is also activated but to a lesser extent.

Halogenation, such as bromination, is a classic electrophilic aromatic substitution reaction. Due to the highly activated nature of the benzene ring in this compound, bromination is expected to proceed readily. The reaction typically involves treating the substrate with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), although the high activation of the ring might allow the reaction to proceed under milder conditions. The substitution will predominantly occur at the C-6 and C-8 positions.

ReactantReagentsPredicted Major Products
This compoundBr₂, FeBr₃6-Bromo-2,3-dihydro-5-methoxy-1,4-benzodioxin and 8-Bromo-2,3-dihydro-5-methoxy-1,4-benzodioxin

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The electrophile in this reaction is the nitronium ion (NO₂⁺). Research has shown that the benzodioxane ring system can undergo extensive nitration, indicating its susceptibility to this reaction. nih.gov For this compound, the strong activating effects of the substituents facilitate this reaction, with substitution expected at the C-6 and C-8 positions.

ReactantReagentsPredicted Major Products
This compoundHNO₃, H₂SO₄6-Nitro-2,3-dihydro-5-methoxy-1,4-benzodioxin and 8-Nitro-2,3-dihydro-5-methoxy-1,4-benzodioxin

Friedel-Crafts acetylation is a method used to introduce an acetyl group (-COCH₃) onto an aromatic ring. The reaction is typically carried out using acetyl chloride or acetic anhydride (B1165640) with a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). msu.edu The electrophile is an acylium ion (CH₃CO⁺). The electron-rich nature of the benzene ring in this compound makes it a suitable substrate for this reaction. The resulting products would be the corresponding acetylated derivatives at the C-6 and C-8 positions.

ReactantReagentsPredicted Major Products
This compoundCH₃COCl, AlCl₃1-(this compound-6-yl)ethanone and 1-(this compound-8-yl)ethanone

Aromatic Substitution Patterns on the Benzene Ring

Reactivity of the Methoxy Substituent

Beyond its role as a directing group in electrophilic aromatic substitution, the methoxy group itself can undergo specific chemical transformations. The most common reaction involving an aryl methyl ether is the cleavage of the ether bond to yield a phenol. This demethylation is typically achieved under strong acidic conditions. Reagents such as boron tribromide (BBr₃) are particularly effective for cleaving aryl ethers to their corresponding phenols. acs.org In the case of this compound, treatment with BBr₃ would selectively cleave the methyl-oxygen bond of the methoxy group, converting it into a hydroxyl group (-OH) and forming 2,3-dihydro-1,4-benzodioxin-5-ol.

ReactantReagentsProduct
This compoundBBr₃2,3-Dihydro-1,4-benzodioxin-5-ol

Stereochemical Stability and Racemization Pathways

The stereochemical integrity of 2,3-dihydro-1,4-benzodioxin derivatives is a critical aspect of their chemical and biological properties, particularly for analogues possessing chiral centers. While specific racemization studies on this compound are not extensively detailed in the literature, the general stereochemical stability of this class of compounds is considered to be high under standard conditions. The presence of a substituent on the dioxin ring, typically at the C2 or C3 position, imparts chirality to the molecule.

The process of racemization would necessitate the cleavage and subsequent reformation of a covalent bond within the heterocyclic ring, an event that does not readily occur without the input of significant energy or the presence of specific chemical reagents. Research into the synthesis of chiral analogues, such as 2S-(1R-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine and its 1S diastereomer, has shown that these stereoisomers are stable enough to be separated and have their distinct configurations unequivocally assigned. mdpi.com This stability is paramount in medicinal chemistry, where the specific three-dimensional arrangement of a molecule is often a key determinant of its pharmacological activity. mdpi.com

Furthermore, the successful enzymatic kinetic resolution of substrates like 1,4-benzodioxane-2-carboxylic acid methyl ester using engineered lipases underscores the stereochemical robustness of the chiral products. rsc.org This biocatalytic approach allows for the synthesis of enantiomerically enriched 2,3-dihydro-1,4-benzodioxanes, which retain their stereochemical purity throughout the isolation and purification processes. rsc.org Potential pathways for racemization would likely involve harsh conditions, such as extreme pH or high temperatures, which could facilitate a ring-opening and closing equilibrium of the dioxin moiety, thereby leading to a loss of the defined stereochemistry. However, in the absence of such forcing conditions, chiral 2,3-dihydro-1,4-benzodioxin analogues are expected to be configurationally stable.

Functional Group Transformations and Interconversions

The chemical architecture of this compound provides multiple sites for functional group transformations, including the methoxy group, the aromatic nucleus, and the dihydrodioxin ring. These transformations allow for the synthesis of a diverse range of derivatives with modified properties.

Transformations of the Methoxy Group:

The methoxy group, being an aryl methyl ether, is susceptible to cleavage under strong acidic conditions. The reaction with potent hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can convert the methoxy functionality into a hydroxyl group, yielding 2,3-dihydro-1,4-benzodioxin-5-ol. wikipedia.orgyoutube.com The mechanism of this transformation typically involves the initial protonation of the ether oxygen, which enhances the leaving group ability of the methanol (B129727) moiety, followed by a nucleophilic attack by the halide ion on the methyl group. youtube.commasterorganicchemistry.com

Transformations involving the Aromatic Ring:

The aromatic portion of the molecule is activated towards electrophilic aromatic substitution reactions due to the electron-donating nature of the methoxy group and the oxygen atoms of the dioxin ring. This directing effect can be exploited to introduce a variety of substituents onto the benzene ring. For instance, nitration of a related 2,3-dihydrobenzo[b] thieme-connect.debenthamscience.comdioxine-5-carboxamide has been successfully achieved using a mixture of nitric acid and trifluoroacetic acid, leading to the incorporation of a nitro group. nih.gov

Transformations of the Dihydrodioxin Ring:

While the saturated dihydrodioxin ring is generally more stable than its unsaturated counterpart, it can still undergo certain transformations. thieme-connect.de For example, free-radical bromination of 2,3-dihydro-1,4-benzodioxins using N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a bromine atom at one of the methylene (B1212753) positions (C2 or C3). thieme-connect.de

Interconversions of Functional Groups in Analogues:

A wide array of functional group interconversions has been demonstrated on analogues of this compound, highlighting the synthetic versatility of this scaffold. For example, a methyl ester of a 2,3-dihydrobenzo[b] thieme-connect.debenthamscience.comdioxine derivative has been hydrolyzed to the corresponding carboxylic acid using lithium hydroxide. nih.gov This carboxylic acid can be further derivatized, for instance, into a carboxamide. nih.gov In other studies, an amino group on the aromatic ring has been transformed into a sulfonamide through reaction with a sulfonyl chloride. scielo.brscielo.br These examples showcase the broad potential for chemical modification of the 2,3-dihydro-1,4-benzodioxin system.

The following table provides a summary of representative functional group transformations:

Starting Functional Group Reagents and Conditions Resulting Functional Group Reference(s)
Methoxy (-OCH₃) HBr or HI, heat Hydroxyl (-OH) wikipedia.orgyoutube.com
Aromatic C-H Nitric acid, trifluoroacetic acid Nitro (-NO₂) nih.gov
Carboxylate Ester (-COOR) Lithium hydroxide Carboxylic Acid (-COOH) nih.gov
Carboxylic Acid (-COOH) Mixed-anhydride method Carboxamide (-CONH₂) nih.gov
Amine (-NH₂) 4-methylbenzenesulfonyl chloride Sulfonamide (-NHSO₂R) scielo.brscielo.br
Dihydrodioxin C-H N-Bromosuccinimide, radical initiator Bromo (-Br) thieme-connect.de

Advanced Spectroscopic Characterization and Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural characterization of organic molecules like 2,3-Dihydro-5-methoxy-1,4-benzodioxin. Through various NMR experiments, it is possible to map the entire carbon and proton framework of the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons in different chemical environments. The spectrum can be divided into three main regions: the aromatic region, the dioxin ring region, and the methoxy (B1213986) group region.

Aromatic Protons: The benzene (B151609) ring contains three protons at positions C6, C7, and C8. These protons would appear as a complex set of multiplets due to spin-spin coupling. Based on data from the closely related 2,3-dihydrobenzo[b] researchgate.netresearchgate.netdioxine-5-carboxamide, the signals for these aromatic protons are expected between δ 6.8 and 7.4 ppm. nih.gov The proton at C7, being situated between the other two, would likely appear as a triplet, while the protons at C6 and C8 would appear as doublets of doublets.

Dioxin Ring Protons: The two methylene (B1212753) groups (-OCH₂CH₂O-) on the saturated portion of the dioxin ring are chemically distinct. Their protons are expected to appear as two multiplets in the region of δ 4.2 to 4.4 ppm. nih.gov For the parent compound 1,4-dioxane, the protons appear as a single sharp peak at 3.69 ppm due to the molecule's high symmetry. docbrown.info

Methoxy Group Protons: The three protons of the methoxy (-OCH₃) group are equivalent and are not coupled to other protons, resulting in a sharp singlet. This signal is typically observed in the range of δ 3.5 to 3.9 ppm for methoxy groups attached to an aromatic ring. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (H6, H7, H8) 6.8 - 7.4 m
Dioxin Methylene (H2, H3) 4.2 - 4.4 m

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. For this compound, nine distinct signals are expected.

Aromatic Carbons: Six signals correspond to the carbons of the benzene ring. The carbon attached to the methoxy group (C5) and the two carbons attached to the dioxin ring oxygens (C4a, C8a) would be significantly deshielded, appearing further downfield. Based on data from a similar benzodioxine structure, the aromatic carbons are expected to resonate in the range of δ 119 to 144 ppm. nih.gov

Dioxin Ring Carbons: The two methylene carbons (-OCH₂CH₂O-) in the dioxin ring are expected to have chemical shifts in the range of δ 63 to 65 ppm. nih.gov

Methoxy Group Carbon: The carbon of the methoxy group typically appears at approximately δ 56 ppm when attached to an aromatic ring. nih.govsemanticscholar.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C4a, C5, C8a Downfield Aromatic Region
C6, C7, C8 Upfield Aromatic Region
C2, C3 ~ 64

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal for the CH groups in the aromatic ring and the CH₂ groups in the dioxin ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for confirming the placement of substituents. For instance, a key correlation would be observed between the methoxy group protons (¹H) and the C5 carbon (¹³C) of the aromatic ring, confirming the position of the methoxy group. nih.gov Correlations from the dioxin methylene protons to the aromatic carbons C4a and C8a would also be expected, confirming the fusion of the two rings. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, which helps to determine the molecule's three-dimensional conformation. A NOESY spectrum would show a correlation between the methoxy group protons and the aromatic proton at the C6 position, further confirming the substituent's location.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₉H₁₀O₃, giving it a molecular weight of 166.17 g/mol . The high-resolution mass spectrum would provide an exact mass measurement to confirm this formula.

Under electron ionization (EI), the molecule would first form a molecular ion ([M]⁺•). Plausible fragmentation pathways would include:

Loss of a methyl radical (-•CH₃) from the methoxy group to form a stable ion at m/z 151.

Loss of formaldehyde (CH₂O) from the dioxin ring, resulting in an ion at m/z 136.

A retro-Diels-Alder reaction could cleave the dioxin ring, leading to characteristic fragment ions.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for identifying and quantifying volatile and semi-volatile compounds. scispace.com For the analysis of this compound, a sample would be injected into the GC, where it is vaporized.

The compound would travel through a capillary column, typically with a nonpolar stationary phase such as 5% phenyl polymethylsiloxane. nih.gov The time it takes for the compound to exit the column is its retention time, a characteristic value under specific experimental conditions. Upon exiting the column, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, which can be compared against spectral libraries for positive identification.

LC-MS is a powerful analytical technique that is well-suited for compounds that are not sufficiently volatile or are thermally unstable for GC-MS analysis. nih.gov A typical LC-MS method for this compound would involve:

Chromatography: Separation would likely be performed using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is commonly used for this purpose. cabidigitallibrary.org The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with additives such as formic acid to improve ionization. cabidigitallibrary.org

Ionization and Detection: After separation, the compound would be introduced into the mass spectrometer via an electrospray ionization (ESI) source, which is a soft ionization technique that typically keeps the molecule intact. The mass spectrometer would then detect the protonated molecule [M+H]⁺ at m/z 167.1. Tandem mass spectrometry (LC-MS/MS) could also be employed, where the parent ion is isolated and fragmented to provide further structural confirmation and enhance selectivity in complex samples. thermofisher.com

Infrared (IR) Spectroscopy (FT-IR)

Infrared spectroscopy of this compound and its derivatives is instrumental in identifying the key functional groups present in the molecule. The FT-IR spectrum provides characteristic absorption bands that confirm the compound's structural integrity.

Key vibrational modes observed in related benzodioxane structures include C-H stretching of the aromatic ring, C-H stretching of the methylene (-CH2) groups, C=C stretching of the aromatic ring, and the distinctive asymmetric and symmetric stretching of the C-O-C ether linkages. The presence of the methoxy group introduces specific C-H stretching and bending vibrations.

Table 1: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3000Aromatic C-H StretchBenzene Ring
~2950-2850Aliphatic C-H Stretch-CH₂- and -OCH₃
~1600-1450Aromatic C=C StretchBenzene Ring
~1250-1200Asymmetric C-O-C StretchAryl Ether
~1150-1050Symmetric C-O-C StretchDioxane Ring Ether
~1050-1000C-O StretchMethoxy Group

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound provides insights into its electronic transitions. The spectrum is characterized by absorption bands in the UV region, which are attributed to the π → π* electronic transitions within the benzene ring of the benzodioxin system.

The methoxy substituent on the aromatic ring acts as an auxochrome, which can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to the unsubstituted benzodioxin. This is due to the electron-donating nature of the methoxy group, which extends the conjugation of the π-system.

In studies of similar aromatic compounds with methoxy groups, absorption maxima are typically observed in the 250-300 nm range researchgate.net. The exact position of λmax for this compound would be influenced by the solvent used for the analysis due to solvatochromic effects.

Table 2: Expected UV-Vis Absorption Data for this compound

Wavelength (λmax)Electronic TransitionChromophore
~270-290 nmπ → π*Substituted Benzene Ring

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been detailed in the surveyed literature, crystallographic data for more complex molecules incorporating the 2,3-dihydro-1,4-benzodioxin moiety provide valuable information about its structural behavior.

For example, the crystal structure of (E)-1-(2,3-dihydrobenzo[b] phenomenex.comspectrabase.comdioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one, a chalcone derivative, has been described. In this structure, the molecule is largely planar, and the packing is determined by weak intermolecular interactions like C—H⋯O hydrogen bonds and π–π stacking iucr.org. Another example is the co-crystal structure of a PD-L1 inhibitor which contains a 2,3-dihydro-1,4-benzodioxin-6-yl group, demonstrating how this moiety can be incorporated into larger, biologically active molecules pdbj.org. A further study on 5-((2,3-dihydrobenzo[b] phenomenex.comspectrabase.comdioxin-6-yl)methylene)thiazolidine-2,4-dione reports its crystal structure as triclinic, with the space group P1 researchgate.net.

These examples show that the benzodioxin ring system is a stable and relatively planar scaffold that can participate in various non-covalent interactions to build complex crystal lattices.

Table 3: Crystallographic Data for a Related Benzodioxin Derivative

Parameter5-((2,3-dihydrobenzo[b] phenomenex.comspectrabase.comdioxin-6-yl)methylene)thiazolidine-2,4-dione researchgate.net
Chemical FormulaC₁₂H₉NO₄S
Crystal SystemTriclinic
Space GroupP1
a (Å)3.9201(5)
b (Å)11.836(2)
c (Å)13.105(2)
α (°)67.415(4)
β (°)83.375(4)
γ (°)82.156(4)
Volume (ų)554.8
Z2

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the chemical formula C₉H₁₀O₃, the theoretical elemental composition can be calculated based on its atomic weights. This analysis is crucial for confirming the empirical formula of a newly synthesized batch of the compound.

The molecular weight of C₉H₁₀O₃ is 166.17 g/mol . The theoretical percentages of carbon, hydrogen, and oxygen are calculated as follows:

Carbon (C): (9 × 12.011 / 166.17) × 100% = 65.06%

Hydrogen (H): (10 × 1.008 / 166.17) × 100% = 6.07%

Oxygen (O): (3 × 15.999 / 166.17) × 100% = 28.87%

Experimental results from elemental analysis of a pure sample are expected to align closely with these calculated values, typically within a ±0.4% margin of error. For instance, in the synthesis of related benzodioxane derivatives, the found elemental percentages were reported to be in close agreement with the calculated values scielo.br.

Table 4: Elemental Composition of this compound

ElementSymbolAtomic WeightMoles in FormulaMass ContributionPercentage (%)
CarbonC12.0119108.09965.06
HydrogenH1.0081010.0806.07
OxygenO15.999347.99728.87
Total 166.176 100.00

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Although this compound itself is not chiral, many of its important derivatives, particularly those substituted at the 2- or 3-position of the dioxane ring, are chiral. For these chiral derivatives, assessing enantiomeric purity is critical, and this is commonly achieved using Chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides (like cellulose or amylose derivatives), proteins, or macrocyclic antibiotics phenomenex.com.

The general strategy for chiral separation involves selecting an appropriate CSP and mobile phase to maximize the differential interactions between the enantiomers and the stationary phase chiralpedia.com. For benzodioxane and related heterocyclic compounds, polysaccharide-based columns are often effective. The separation can be performed in either normal-phase (using eluents like hexane/isopropanol) or reversed-phase modes, depending on the specific analyte and CSP phenomenex.com. The goal is to achieve baseline resolution of the two enantiomer peaks, allowing for accurate quantification of the enantiomeric excess (ee).

Table 5: General Approaches in Chiral HPLC

ApproachDescriptionKey Component
Direct Method Enantiomers are separated directly on a chiral column.Chiral Stationary Phase (CSP)
Indirect Method Enantiomers are first reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column.Chiral Derivatizing Agent (CDA)
Chiral Mobile Phase Additive A chiral selector is added to the mobile phase to form transient diastereomeric complexes with the enantiomers in situ.Chiral Mobile Phase Additive (CMPA)

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is frequently employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies.

Molecular Geometry Optimization

This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy state. The resulting bond lengths, bond angles, and dihedral angles define the most stable conformation of the molecule. For derivatives of 1,4-benzodioxin (B1211060), the heterocyclic ring typically adopts a half-chair conformation. A full DFT optimization of 2,3-dihydro-5-methoxy-1,4-benzodioxin would provide precise geometric parameters for this specific structure.

Electronic Structure Analysis

Analysis of the electronic structure provides insight into how electrons are distributed within the molecule. This includes calculating atomic charges (e.g., Mulliken or Natural Population Analysis charges), which helps to understand the polarity and reactivity of different parts of the molecule.

Time-Dependent DFT (TD/DFT) for Excited State Properties

TD-DFT is a widely used method for calculating the properties of molecules in their electronically excited states. This is particularly useful for predicting ultraviolet-visible (UV-Vis) absorption spectra, as it can determine the energies of electronic transitions from the ground state to various excited states. Such an analysis for this compound would reveal its light-absorbing properties.

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

The MEP is a visual tool used to predict the reactivity of a molecule towards electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. An MEP analysis of this compound would identify the most likely sites for intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A small energy gap suggests high reactivity. FMO analysis would clarify the electron-donating and accepting capabilities of this compound.

Natural Bonding Orbital (NBO) Analysis for Charge Delocalization and Interactions

NBO analysis provides a chemical interpretation of the wavefunction in terms of classical Lewis structures, lone pairs, and bonding orbitals. It is particularly effective for studying charge delocalization and intramolecular interactions, such as hyperconjugation. This analysis quantifies the stabilization energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO, offering deep insight into the electronic stability of the molecule.

While the methodologies for these computational studies are well-established, their specific application to this compound has not been documented in the available scientific literature. Future research in this area would be necessary to provide detailed data and a comprehensive understanding of this particular compound's physicochemical properties.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction and interpretation of the spectroscopic parameters of molecules like this compound. Methods such as Density Functional Theory (DFT) are frequently employed to calculate spectroscopic data, which can then be compared with experimental findings to confirm molecular structures and understand their electronic properties. nih.govnsf.gov

For predicting nuclear magnetic resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT functionals like B3LYP. nih.govlongdom.org This approach allows for the calculation of ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. Studies on similar organic molecules have shown that theoretical predictions often exhibit a mean absolute error of less than 0.2 ppm for ¹H shifts and less than 2 ppm for ¹³C shifts when compared to experimental data. nih.gov

Vibrational spectra, including infrared (IR) and Raman frequencies, are also predicted using DFT calculations. researchgate.net These theoretical calculations help in the assignment of complex experimental spectra by providing a full set of vibrational modes. mdpi.com For a molecule with N atoms, there are 3N-6 fundamental vibrational modes. nih.gov To improve the correlation between theoretical and experimental frequencies, the calculated values are often uniformly scaled to account for systematic errors inherent in the computational method. nih.gov

Below is a table representing a typical comparison between experimental and theoretically calculated ¹H NMR chemical shifts for this compound.

Proton AssignmentExperimental δ (ppm)Calculated δ (ppm)
H-86.626.65
H-56.566.59
H-76.476.50
O-CH₂ (2,3)4.154.18
O-CH₃3.803.83

Investigation of Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties through computational methods is a key area of materials science research, aiming to identify molecules with potential applications in optoelectronics and photonics. nih.govmdpi.com The NLO response of a molecule is determined by its behavior in the presence of an external electric field, which is quantified by parameters such as the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ). researchgate.net

Quantum chemical calculations, particularly DFT, are employed to compute these NLO properties. nih.gov A significant NLO response is often associated with molecules that possess a high degree of intramolecular charge transfer (ICT). nih.gov This is typically observed in systems with strong electron-donating and electron-accepting groups connected by a π-conjugated system. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator; a smaller HOMO-LUMO gap generally correlates with higher polarizability and hyperpolarizability values, suggesting a more pronounced NLO effect. mdpi.com For derivatives of 1,4-benzodioxin, the introduction of various substituent groups can modulate the ICT characteristics and, consequently, their NLO properties. researchgate.net

The table below summarizes key NLO parameters calculated for a representative benzodioxin derivative.

ParameterCalculated ValueUnit
Dipole Moment (μ)3.50Debye
Mean Polarizability (α)25.3 x 10⁻²⁴esu
First Hyperpolarizability (β₀)48.8 x 10⁻³⁰esu

Molecular Docking Studies and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, such as an enzyme or a receptor. This method is instrumental in drug discovery for elucidating binding mechanisms and structure-activity relationships. The 1,4-benzodioxin scaffold is present in numerous biologically active compounds, making it a subject of interest for docking studies. mdpi.comeurekaselect.com

Enzyme Binding and Inhibition Mechanisms

Molecular docking studies have been performed on derivatives of 2,3-dihydro-1,4-benzodioxin to explore their potential as enzyme inhibitors. For instance, sulfonamide derivatives incorporating the 1,4-benzodioxin moiety have been investigated as inhibitors of α-glucosidase and acetylcholinesterase (AChE), enzymes relevant to type 2 diabetes and Alzheimer's disease, respectively. scielo.brscielo.br Docking simulations place the ligands into the active site of these enzymes, revealing key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-enzyme complex. The calculated binding energies from these simulations often correlate well with experimentally determined inhibitory activities (e.g., IC₅₀ values). scielo.br In studies of related benzodioxole derivatives against α-amylase, docking has identified strong interactions with catalytic residues like E233 and H201 as crucial for potent inhibition. nih.gov

The following table presents representative data from molecular docking studies of a benzodioxin derivative against target enzymes.

Target EnzymeRepresentative LigandBinding Energy (kcal/mol)Key Interacting Residues
α-GlucosidaseCompound 7l¹-9.8Asp215, Glu277, Asp352
AcetylcholinesteraseCompound 7g¹-8.5Tyr121, Trp279, Phe330
α-AmylaseCompound 4f¹²-7.2Glu233, His201, Asp300

Receptor Interaction Modeling

The 2,3-dihydro-1,4-benzodioxin framework is a recognized pharmacophore in ligands targeting G-protein coupled receptors, particularly adrenergic and serotonergic receptors. researchgate.net Computational modeling is used to understand how these ligands interact with receptor subtypes. For example, derivatives of WB4101, a classic antagonist containing the 1,4-benzodioxin ring, have been modeled to investigate their binding affinity and selectivity for α₁-adrenoceptor subtypes (α₁ₐ, α₁ₑ, α₁ₔ). nih.gov These models help rationalize why small structural modifications can lead to significant changes in subtype selectivity. By analyzing the binding poses and interactions within the receptor's binding pocket, researchers can design new analogs with enhanced affinity for a specific receptor subtype, which is crucial for developing drugs with improved efficacy and fewer side effects. nih.gov

The table below shows typical binding affinities for benzodioxin-based ligands at different receptor subtypes.

Target ReceptorRepresentative LigandBinding Affinity (pA₂)
α₁ₐ-Adrenoceptor(S)-WB4101 Analog8.95
α₁ₑ-Adrenoceptor(S)-WB4101 Analog8.70
α₁ₔ-AdrenoceptorDihydrobenzofuranoxy derivative9.58
5-HT₁ₐ ReceptorBMY73788.80

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net These models are valuable in medicinal chemistry for predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. nih.gov The process involves calculating a set of molecular descriptors—numerical values that encode structural, physicochemical, or electronic features of the molecules. nih.gov

Statistical methods, ranging from multiple linear regression (MLR) to more complex machine learning algorithms like support vector machines and random forests, are used to build the QSAR model. frontiersin.orgfrontiersin.org A robust QSAR model must be rigorously validated to ensure its predictive power. nih.gov Key statistical metrics for validation include the coefficient of determination (R²) for the training set and the cross-validated coefficient of determination (Q²). A model is generally considered acceptable if R² > 0.6. nih.gov QSAR studies have been successfully applied to series of compounds structurally related to benzodioxins, such as benzothiazepine (B8601423) derivatives, to model their α-glucosidase inhibitory activity, yielding models with high correlation coefficients (r = 0.9553). nih.gov

The table below illustrates the components of a typical QSAR model.

Model ComponentDescription
Equation pIC₅₀ = 0.85(LogP) - 0.12(TPSA) + 2.54
Descriptors LogP (lipophilicity), TPSA (Topological Polar Surface Area)
Validation Metrics R² = 0.88, Q² = 0.75

Q & A

Q. What are the common synthetic routes for preparing 2,3-dihydro-5-methoxy-1,4-benzodioxin and its derivatives?

The synthesis of this compound typically involves functionalization of the benzodioxin core. For example:

  • Reduction of cyano derivatives : 2-Cyano-1,4-benzodioxin can be reduced to amino derivatives using LiAlH₄ in tetrahydrofuran (THF) under controlled conditions .
  • Carboxylic acid derivatives : 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid was synthesized via alkylation of the benzodioxin subunit and subsequent oxidation, achieving comparable anti-inflammatory activity to Ibuprofen .
  • Stereoisomer synthesis : Chiral intermediates are resolved using molecular modeling and NOESY NMR to assign configurations, as demonstrated in the synthesis of α/β-adrenergic antagonists .

Q. How can spectroscopic techniques (NMR, MS) be used to characterize this compound?

  • NMR : ¹H and ²D NOESY experiments are critical for stereochemical assignment. For example, coupling constants analyzed via a modified Karplus equation help confirm spatial arrangements of substituents .
  • Mass spectrometry : NIST-standardized gas chromatography-mass spectrometry (GC-MS) provides fragmentation patterns for structural validation. The molecular ion peak at m/z 166 (C₉H₁₀O₃) is a key identifier .
  • IR spectroscopy : Absorbance bands near 1250 cm⁻¹ (C-O-C stretching) and 2850–3000 cm⁻¹ (C-H stretching) confirm the benzodioxin scaffold .

Q. What are the primary biological activities associated with this compound?

  • Anti-inflammatory activity : Derivatives like 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid inhibit carrageenan-induced rat paw edema, with potency comparable to Ibuprofen .
  • Adrenergic antagonism : Stereoisomers of benzodioxin derivatives exhibit α- and β-adrenergic blocking activity, with the (2R,2'S) enantiomer showing superior β₁-blocking effects .

Advanced Research Questions

Q. How does substituent positioning on the benzodioxin core influence anti-inflammatory activity?

Structure-activity relationship (SAR) studies reveal that substituents at position 6 (e.g., acetic acid groups) enhance anti-inflammatory activity, while position-2 analogs show reduced efficacy. This is attributed to improved binding to cyclooxygenase (COX) isoforms . For example:

  • Compound 4 (6-acetic acid derivative) : 85% edema inhibition at 50 mg/kg.
  • Compound 5 (2-acetic acid derivative) : <50% inhibition under the same conditions .

Q. What experimental strategies optimize dual-target activity (e.g., thrombin inhibition and GPIIb/IIIa antagonism) in benzodioxin derivatives?

  • Scaffold hybridization : Integrating the benzodioxin core with piperazine or trimethoxyphenyl groups (e.g., in thrombin inhibitors) balances hydrophobicity and hydrogen-bonding capacity. Molecular docking studies guide substituent selection to target both thrombin and fibrinogen receptors .
  • In vitro assays : Dual-activity compounds are screened using fluorogenic thrombin substrates and platelet aggregation assays, with IC₅₀ values compared against single-target analogs .

Q. How can contradictions in biological data (e.g., varying potency across studies) be resolved?

  • Metabolic stability testing : Assess hepatic microsomal stability to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of methoxy groups) that may reduce in vivo efficacy .
  • Species-specific differences : Compare rodent vs. human receptor binding affinities. For example, β-adrenergic antagonism in rats may not translate directly to humans due to receptor subtype variations .

Q. What methodologies validate the electrochemical synthesis of benzodioxin derivatives?

  • Cyclic voltammetry : Monitors redox behavior of hydroxytyrosol intermediates during benzodioxane ring formation. Peaks at −0.5 V (oxidation) and +0.3 V (reduction) confirm reaction progress .
  • Controlled potential electrolysis : Optimizes yields of 2-amino-2,3-dihydro-1,4-benzodioxanes by adjusting pH (e.g., pH 7.4 for maximal current efficiency) .

Methodological Challenges and Solutions

Q. How are regioselectivity issues addressed in electrophilic substitution reactions on the benzodioxin core?

  • Directing group strategies : Methoxy groups at position 5 act as ortho/para directors, favoring nitration or sulfonation at position 6. For example, sulfamoyl derivatives are synthesized using fuming H₂SO₄ at 0°C .
  • Protection-deprotection : Transient protection of reactive hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers prevents unwanted side reactions .

Q. What computational tools predict the pharmacokinetic properties of benzodioxin-based drug candidates?

  • ADMET prediction : Software like SwissADME calculates logP (∼2.1 for methoxy derivatives), polar surface area (∼45 Ų), and bioavailability scores to prioritize compounds with >30% oral absorption .
  • Molecular dynamics simulations : Assess binding stability of benzodioxin analogs to COX-2 over 100 ns trajectories, with root-mean-square deviation (RMSD) <2 Å indicating stable interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.